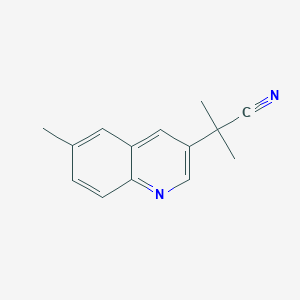

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile

Description

Properties

IUPAC Name |

2-methyl-2-(6-methylquinolin-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-10-4-5-13-11(6-10)7-12(8-16-13)14(2,3)9-15/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDUHFNCXZSJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)C(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273168 | |

| Record name | 3-Quinolineacetonitrile, α,α,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-59-5 | |

| Record name | 3-Quinolineacetonitrile, α,α,6-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolineacetonitrile, α,α,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile typically involves the reaction of 6-methylquinoline with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, where 6-methylquinoline is reacted with a nitrile compound in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline amines.

Scientific Research Applications

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

NVP-BEZ235 (Dactolisib)

- Structure: 2-Methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile (Figure 10A, ).

- Key Features: Incorporates a fused imidazoquinoline ring system linked to the propanenitrile group via a phenyl bridge.

- Biological Targets : Inhibits PI3K, mTOR, DNA-PK, ATM, and ATR .

- Potency : At 100 nM, NVP-BEZ235 demonstrates superior radiosensitization and DNA double-strand break (DSB) repair attenuation compared to NU7026 and KU55933 at 10 µM .

- Selectivity : Broad kinase inhibition due to structural complexity, but off-target effects limit therapeutic specificity .

ETP-46464

- Structure: 2-Methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2H-[1,3]oxazino[5,4-c]quinolin-1(4H)-yl)phenyl)propanenitrile (Figure 10B, ).

- Key Features: Contains an oxazinoquinoline fused ring system instead of imidazoquinoline.

- Biological Targets : Selective ATR inhibitor with minimal activity against PI3K/mTOR .

- Potency: Higher selectivity for ATR compared to NVP-BEZ235, attributed to the oxazinoquinoline moiety .

2-Methyl-2-(4-methylnaphthalen-1-yl)propanenitrile (11f)

- Structure: Lacks the quinoline core, replaced by a naphthalene group .

- Key Features : Simpler aromatic system without fused heterocycles.

- Biological Targets: No kinase inhibition reported; primarily a synthetic intermediate .

- Relevance: Highlights the necessity of the quinoline scaffold for kinase-targeting activity.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Key Research Findings

Biological Activity

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14N

- CAS Number : 1393442-59-5

The presence of a quinoline moiety contributes to its unique biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MDA-MB231 (breast cancer)

- PC-3 (prostate cancer)

In a study evaluating its effects on MDA-MB231 cells, the compound showed an IC50 value of approximately 28 µM, indicating effective growth inhibition at this concentration .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 28 |

| PC-3 | 48 |

The mechanism appears to involve the modulation of heat shock proteins (Hsp90 and Hsp70), which are critical for cancer cell survival and proliferation. The compound's ability to downregulate these proteins suggests it may induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The quinoline structure allows for binding to various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to:

- Inhibition of Protein Synthesis : The compound may interfere with the translation process in cancer cells.

- Induction of Apoptosis : By modulating heat shock proteins, it promotes programmed cell death in malignant cells.

- Antimicrobial Effects : The compound's structure may disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on MDA-MB231 and PC-3 cell lines revealed a concentration-dependent decrease in cell viability, confirming its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests demonstrated that this compound inhibited the growth of multiple bacterial strains, suggesting a broad-spectrum antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.